molecular formula C12H11NO3 B2653962 2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide CAS No. 1427925-98-1

2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B2653962
CAS No.: 1427925-98-1
M. Wt: 217.224
InChI Key: IBDPQXCQLSTJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked to an acetamide scaffold, with a terminal propargyl (prop-2-yn-1-yl) group on the nitrogen atom. The benzodioxole group is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions with biological targets.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-prop-2-ynylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-5-13-12(14)7-9-3-4-10-11(6-9)16-8-15-10/h1,3-4,6H,5,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDPQXCQLSTJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 2-(Benzo[d][1,3]dioxol-5-yl)acetic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzodioxolyl acetamide derivatives, highlighting key differences in substituents, synthesis, physical properties, and biological activities:

Compound Name Substituent on Acetamide Nitrogen Synthesis Conditions Physical Properties Biological Activity/Application Reference
2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide Prop-2-yn-1-yl (propargyl) Likely via condensation of acyl chloride + propargylamine Not reported (inferred: solid, moderate m.p.) Potential for click chemistry or enzyme modulation
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (Ia) 4-Chloro-2,5-dimethoxyphenyl Crystallographic data available (CCDC 2288354) Crystalline solid Antidiabetic candidate
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (4) 5-Benzoyl-4-phenylthiazol-2-yl Reaction in DMF at 50°C, 15–36 h, HPLC-purified Purity >95%, HRMS-confirmed Not specified (thiazole as bioisostere)
N-(Adamantan-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide (4v) Adamantyl Silver-catalyzed decarboxylative acylation White solid, Rf = 0.30 Not reported
KCH-1521 (N-acylurea derivative) (2-(1H-indol-3-yl)ethyl)carbamoyl Multi-step synthesis with N-acylurea formation Not reported Talin modulator for endothelial cell studies
ASN90 (O-GlcNAcase inhibitor) Piperazinyl-thiadiazole scaffold Novel chemical entity Hydrochloride salt used in vivo Treatment for tauopathies and synucleinopathies

Key Structural and Functional Differences

Nitrogen Substituents :

  • The propargyl group in the target compound is unique among the listed derivatives, offering alkyne reactivity for conjugation (e.g., via Huisgen cycloaddition). In contrast, compounds like Ia (antidiabetic) and 4 (thiazole-containing) rely on aromatic or heterocyclic substituents for target engagement .
  • Adamantyl (4v) and piperazinyl-thiadiazole (ASN90) groups introduce bulkiness or basicity, which may influence pharmacokinetics or binding pocket interactions .

Synthetic Routes :

  • Most derivatives are synthesized via nucleophilic acyl substitution (e.g., thiazole derivatives in ), while 4v uses silver-catalyzed decarboxylative acylation . The propargyl derivative likely follows similar condensation methods.

Physical Properties :

  • Melting points and solubility vary with substituents. For example, Ia is crystalline, while dienamide derivatives (e.g., D14–D20) exhibit melting points ranging from 182.9°C to 233.5°C . The propargyl group’s linear structure may lower melting points compared to bulky substituents.

Biological Activity :

  • ASN90 and KCH-1521 demonstrate targeted bioactivity (enzyme inhibition, cell modulation) , whereas the propargyl derivative’s activity remains speculative. Its alkyne group could enable probe development for target identification.

Research Findings and Implications

  • Gaps in Data : While antidiabetic (Ia) and cytoprotective (4n–4p) activities are documented for related compounds , the target compound’s pharmacological profile requires empirical validation.
  • Contradictions: Some derivatives with similar substituents (e.g., 4-methoxyphenyl in 4p) show divergent bioactivities, suggesting that minor structural changes significantly impact function .

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide, known by its chemical structure C12H11NO3C_{12}H_{11}NO_3 and PubChem CID 47350286, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, receptor affinity, and other pharmacological properties.

  • Molecular Formula: C12H11NO3C_{12}H_{11}NO_3
  • Molecular Weight: 219.22 g/mol

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating its potential as an anticancer agent.

Cell Line IC50 Value (µM) Reference
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

These results suggest that the compound may be effective against colorectal and breast cancer cells.

The mechanism underlying the cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures often interact with cellular pathways that regulate cell cycle and apoptosis, although specific pathways for this compound remain to be elucidated.

Receptor Interaction

The compound's interaction with various receptors has been explored, particularly in relation to benzodiazepine receptors. Structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly affect receptor binding affinity and biological activity.

Study 1: Anticancer Activity

In a controlled study, this compound was tested against several cancer cell lines. The findings demonstrated a dose-dependent response in cell viability assays, reinforcing its potential as a therapeutic agent in oncology.

Study 2: Neuropharmacological Effects

Research has also focused on the neuropharmacological properties of similar compounds. For instance, derivatives with modifications at the dioxole ring have shown varied affinities for GABA receptors, which are crucial in mediating anxiolytic effects. This suggests that further exploration into the neuroactive properties of this compound could yield valuable insights into its therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.